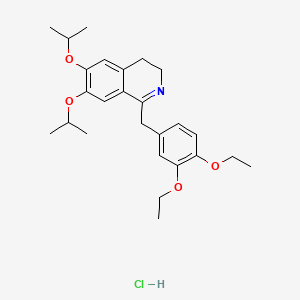







|
REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:15][CH2:16][NH:17][C:18](=O)[CH2:19][C:20]2[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH3:28])=[C:22]([O:29][CH2:30][CH3:31])[CH:21]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:35])=O>C1C=CC=CC=1>[ClH:35].[CH2:30]([O:29][C:22]1[CH:21]=[C:20]([CH:25]=[CH:24][C:23]=1[O:26][CH2:27][CH3:28])[CH2:19][C:18]1[C:8]2[C:7](=[CH:6][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[C:10]([O:11][CH:12]([CH3:14])[CH3:13])[CH:9]=2)[CH2:15][CH2:16][N:17]=1)[CH3:31] |f:3.4|
|


|
Name
|
N-[2-(3,4-diisopropoxyphenyl)-ethyl]-3,4-diethoxyphenylacetamide
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC=1C=C(C=CC1OC(C)C)CCNC(CC1=CC(=C(C=C1)OCC)OCC)=O
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring over a period of 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
CUSTOM
|
|
Details
|
70 ml of solvent removed by distillation, 30 ml of ethanol, 1 ml of 12 N hydrochloric acid
|
|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
CUSTOM
|
|
Details
|
the bulk of solvent removed by distillation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
WASH
|
|
Details
|
was washed several times with ether
|
|
Type
|
ADDITION
|
|
Details
|
120 ml of ether added slowly
|
|
Type
|
CUSTOM
|
|
Details
|
The slowly precipitated product was dried
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)OC=1C=C(CC2=NCCC3=CC(=C(C=C23)OC(C)C)OC(C)C)C=CC1OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.93 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |